3-Bromo-1-methyl-1H-indazol-4-amine is a member of the indazole family, characterized by its heterocyclic aromatic structure. Indazoles are known for their diverse biological activities, making them significant in medicinal chemistry. The presence of bromine and methyl groups in this compound enhances its reactivity, allowing it to serve as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound's chemical formula is with a molar mass of approximately 226.07 g/mol .
This compound is classified under heterocyclic compounds, specifically indazoles, which are nitrogen-containing organic compounds. It is often synthesized for research purposes and has been evaluated for its potential therapeutic applications, particularly in cancer treatment and as a kinase inhibitor . The compound is cataloged under various databases, including the Chemical Abstracts Service with the number 1092351-47-7 .
The synthesis of 3-Bromo-1-methyl-1H-indazol-4-amine typically involves a two-step process: bromination followed by amination.
The reactions are typically monitored using techniques such as thin-layer chromatography (TLC) to assess purity and yield. The final product can be purified through recrystallization or chromatography methods to ensure high purity levels suitable for biological testing.
The molecular structure of 3-Bromo-1-methyl-1H-indazol-4-amine features:
The compound exhibits a predicted density of and a boiling point around . Its pKa value is approximately , indicating its acidic nature .
3-Bromo-1-methyl-1H-indazol-4-amine can participate in various chemical reactions:
The mechanism of action for 3-Bromo-1-methyl-1H-indazol-4-amine primarily revolves around its interaction with specific kinase enzymes. By inhibiting these kinases, the compound disrupts critical signaling pathways involved in cell growth and proliferation, positioning it as a potential therapeutic agent in cancer treatment. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancerous cells.
The compound exhibits properties typical of indazoles, including reactivity due to its halogen substitution and potential for further functionalization through nucleophilic substitution reactions.
3-Bromo-1-methyl-1H-indazol-4-amine has several important applications:
Regioselective bromination is pivotal for installing the C3-bromo substituent in indazole derivatives. Conventional methods using potassium bromate (KBrO₃) in sulfuric acid afforded 3-bromo-2,6-dichlorobenzonitrile in ~60% yield but posed significant challenges: extreme exothermicity, over-bromination, and nitrile hydrolysis [3] . Modern protocols employ N-bromosuccinimide (NBS) due to superior control and safety. Optimization revealed that 1.07 equivalents of NBS in 10 equivalents of 96% H₂SO₄ at 25°C achieved >93% analyte purity (by GC-MS) with minimal side products [3] . Key factors include:
Table 1: Optimization of Bromination Conditions for 3-Bromo-2,6-dichlorobenzonitrile
Brominating Agent | Acid | Equivalents | Temp (°C) | Purity (A%) | Key Issues |
---|---|---|---|---|---|
KBrO₃ | H₂SO₄ | N/A | 0 to -10 | ~60% | Exothermic, over-bromination |
Br₂ | H₂SO₄ | 1.2 | 25 | <50% | Nitrile hydration |
NBS | H₂SO₄ | 1.07 | 25 | >93% | Minimal side products |
NBS | TFA | 1.2 | 25 | 0% | No reaction |
Cyclization via nucleophilic aromatic substitution (SNAr) transforms brominated precursors into 3-aminoindazoles. Using hydrazine hydrate, 3-bromo-2,6-dichlorobenzonitrile undergoes annulation to form 7-bromo-4-chloro-1H-indazol-3-amine. However, solvent choice critically governs regioselectivity between C4 vs. C6 chloro displacement [3] :
Hydrazine stoichiometry and temperature were equally crucial:
Table 2: Solvent Effects on Regioselectivity of Hydrazine Cyclization
Solvent | Temp (°C) | Ratio (6:12)* | Conversion | Key Advantage |
---|---|---|---|---|
NMP/DMSO | 60 | 50:50 | >90% | Fast kinetics |
Ethanol | 95 | 65:35 | >95% | Reduced byproducts |
Isopropanol | 95 | 70:30 | >95% | Improved selectivity |
2-MeTHF | 95 | >90:10 | >95% | Recyclability, high selectivity |
*6 = 7-bromo-4-chloro-1H-indazol-3-amine; 12 = undesired isomer
Green and accelerated methods leverage catalysis and energy-enhanced techniques. Ceric(IV) ammonium nitrate (CAN) catalyzed cyclizations in ethanol-water (2:2) under ultrasound irradiation achieved 86% yield of 3-aminoindazoles within 35 minutes [8]. Key advantages include:
Microwave-assisted hydrazine cyclizations (e.g., 100°C for 5 minutes) further exemplify efficiency, delivering 5-bromo-1H-indazol-3-amine in 99.5% yield from 5-bromo-2-fluorobenzonitrile [6].
Large-scale synthesis of 3-bromo-1-methyl-1H-indazol-4-amine demands chromatography-free purification and yield maximization. A two-step sequence from 2,6-dichlorobenzonitrile exemplifies this:
This approach achieved 38–45% overall yield on hundred-gram scales. Process innovations include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: